Cas no 2034467-25-7 (N-5-hydroxy-3-(thiophen-3-yl)pentyl-1H-indole-2-carboxamide)
N-5-hydroxy-3-(thiophen-3-yl)pentyl-1H-indole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-5-hydroxy-3-(thiophen-3-yl)pentyl-1H-indole-2-carboxamide
- N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1H-indole-2-carboxamide
- N-(5-hydroxy-3-thiophen-3-ylpentyl)-1H-indole-2-carboxamide
- 2034467-25-7
- F6571-1090
- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide
- AKOS032469107
-
- Inchi: 1S/C18H20N2O2S/c21-9-6-13(15-7-10-23-12-15)5-8-19-18(22)17-11-14-3-1-2-4-16(14)20-17/h1-4,7,10-13,20-21H,5-6,8-9H2,(H,19,22)
- InChI Key: RQFCWWOHDUNAFE-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C(CCO)CCNC(C1=CC2C=CC=CC=2N1)=O
Computed Properties
- Exact Mass: 328.12454906g/mol
- Monoisotopic Mass: 328.12454906g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 93.4Ų
N-5-hydroxy-3-(thiophen-3-yl)pentyl-1H-indole-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6571-1090-2μmol |
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1H-indole-2-carboxamide |
2034467-25-7 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6571-1090-5μmol |
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1H-indole-2-carboxamide |
2034467-25-7 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6571-1090-10μmol |
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1H-indole-2-carboxamide |
2034467-25-7 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6571-1090-20μmol |
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1H-indole-2-carboxamide |
2034467-25-7 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6571-1090-1mg |
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1H-indole-2-carboxamide |
2034467-25-7 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6571-1090-2mg |
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1H-indole-2-carboxamide |
2034467-25-7 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6571-1090-3mg |
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1H-indole-2-carboxamide |
2034467-25-7 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6571-1090-4mg |
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1H-indole-2-carboxamide |
2034467-25-7 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6571-1090-5mg |
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1H-indole-2-carboxamide |
2034467-25-7 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6571-1090-10mg |
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1H-indole-2-carboxamide |
2034467-25-7 | 10mg |
$79.0 | 2023-09-08 |
N-5-hydroxy-3-(thiophen-3-yl)pentyl-1H-indole-2-carboxamide Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on N-5-hydroxy-3-(thiophen-3-yl)pentyl-1H-indole-2-carboxamide
Introduction to N-5-hydroxy-3-(thiophen-3-yl)pentyl-1H-indole-2-carboxamide (CAS No. 2034467-25-7)
N-5-hydroxy-3-(thiophen-3-yl)pentyl-1H-indole-2-carboxamide, identified by its CAS number 2034467-25-7, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in drug development and therapeutic interventions. The presence of functional groups such as the hydroxyl and thiophene moieties, along with the indole core, suggests a multifaceted interplay of biological activities that warrant in-depth exploration.
The indole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its role in various biological processes and its incorporation into numerous pharmacologically active agents. In particular, derivatives of indole have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in N-5-hydroxy-3-(thiophen-3-yl)pentyl-1H-indole-2-carboxamide contributes to its unique chemical and biological profile, making it a promising candidate for further investigation.
The hydroxyl group at the 5-position of the indole ring introduces polarity and potential hydrogen bonding capabilities, which can influence both the solubility and binding affinity of the compound. Meanwhile, the thiophene ring at the 3-position adds another layer of complexity, as thiophene derivatives are known to exhibit diverse biological activities, including antitumor and anti-inflammatory effects. The pentyl side chain further modulates the compound's physicochemical properties, potentially affecting its metabolic stability and bioavailability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of N-5-hydroxy-3-(thiophen-3-yl)pentyl-1H-indole-2-carboxamide with various biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in pathways relevant to neurodegenerative diseases, such as Alzheimer's and Parkinson's. The hydroxyl and thiophene groups are particularly highlighted as key interaction points, capable of forming hydrogen bonds and π-stacking interactions with protein targets.
In vitro studies have begun to unravel the pharmacological potential of N-5-hydroxy-3-(thiophen-3-yl)pentyl-1H-indole-2-carboxamide. Initial findings indicate that it exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells while maintaining relative selectivity over normal cells makes it an attractive candidate for further preclinical development. Additionally, its interaction with microtubule-associated proteins has been observed, hinting at possible applications in treating neurodegenerative disorders.
The synthesis of N-5-hydroxy-3-(thiophen-3-yl)pentyl-1H-indole-2-carboxamide presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the indole-thiophene core, while protecting group strategies have been utilized to handle the reactive hydroxyl group during synthesis.
The pharmacokinetic profile of N-5-hydroxy-3-(thiophen-3-ylo pentyl)-1H-indole -2-carboxamide is another area of active investigation. Preliminary data suggest that the compound exhibits reasonable oral bioavailability and metabolic stability, although further studies are needed to fully characterize its pharmacokinetic properties. Understanding these parameters is crucial for optimizing dosing regimens and predicting clinical efficacy.
The potential therapeutic applications of N-\*5-hydroxy -3-(thiophen -3 -y l)pent yl -1 H -ind ole -2 -carboxam ide\* extend beyond oncology and neurology. Research is ongoing into its potential role in managing inflammatory diseases, where its anti-inflammatory properties may be leveraged. The compound's ability to modulate immune responses without excessive immunosuppression makes it an intriguing candidate for therapeutic intervention.
In conclusion, N-\*5-hydroxy -3-(thiophen -3 -y l)pen t yl -1 H -ind ole -2 -carboxam ide\*, with its CAS number \*2034467 -25 -7\*, represents a fascinating molecule with broad therapeutic implications. Its unique structural features and demonstrated biological activities position it as a valuable asset in ongoing pharmaceutical research efforts. As more data becomes available regarding its mechanism of action and pharmacological profile, this compound holds promise for addressing a range of challenging medical conditions.
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